molecular formula C14H17FN2O3 B2600311 N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251687-30-5

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2600311
CAS No.: 1251687-30-5
M. Wt: 280.299
InChI Key: FDFUCFZUUGAFHU-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a complex organic compound characterized by the presence of fluorine, methyl, hydroxymethyl, and cyclopropyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its cyclopropyl and oxalamide moieties are particularly noteworthy, as they contribute to the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-9-2-3-10(6-11(9)15)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFUCFZUUGAFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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